(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane

描述

Introduction and Basic Information

Overview of (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane: Structure and Nomenclature

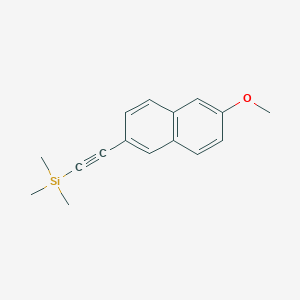

This compound is an organosilicon compound characterized by a naphthalene core substituted with a methoxy group at the 6-position and a trimethylsilyl ethynyl group at the 2-position. Its molecular formula is C₁₆H₁₈OSi , with a molecular weight of 254.40 g/mol . The structure is represented by the SMILES string COc1ccc2cc(ccc2c1)C#CSi(C)C and the InChI key CIRBLQJTKYVIDP-UHFFFAOYSA-N .

The compound belongs to the class of alkynylsilanes , where the silyl group (trimethylsilyl, TMS) is directly bonded to the sp-hybridized carbon of an alkyne. This structural feature enables its use as a protected alkyne in synthetic chemistry, particularly for regioselective transformations.

Historical Context and Discovery

While specific historical data on the synthesis of this compound is limited in publicly available literature, its development aligns with broader advancements in alkynylsilane chemistry. Alkynylsilanes, such as trimethylsilylacetylene (TMSA) , were first synthesized in 1959 by Heinz Günter Viehe. These compounds gained prominence in cross-coupling reactions due to the TMS group’s ability to protect terminal alkynes and modulate reaction pathways.

The integration of naphthalene derivatives into alkynylsilane frameworks emerged as a strategy to access complex aromatic systems with tailored electronic properties. This compound likely resulted from efforts to combine the stability of TMS-protected alkynes with the synthetic versatility of naphthalene-based intermediates.

Chemical Classification: Alkynylsilanes and Naphthalene Derivatives

Alkynylsilanes

This compound is a member of the alkynylsilane family, distinguished by the presence of a silyl group (R₃Si–) attached to an alkyne. The TMS group serves as a protective moiety, preventing undesired side reactions (e.g., oligomerization or further coupling) during synthesis. This protection is critical in Sonogashira couplings, where the TMS group stabilizes the alkyne intermediate before deprotection.

Naphthalene Derivatives

The compound’s naphthalene core positions it among polycyclic aromatic hydrocarbons (PAHs) . Naphthalene derivatives are valued for their applications in pharmaceuticals, materials science, and catalysis. The methoxy substituent at the 6-position and the ethynyl-TMS group at the 2-position create a unique electronic environment, influencing reactivity and directing further functionalization.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈OSi | |

| Molecular Weight | 254.40 g/mol | |

| Physical State | Solid | |

| Melting Point | 99–103°C (lit.) | |

| SMILES | COc1ccc2cc(ccc2c1)C#CSi(C)C | |

| InChI Key | CIRBLQJTKYVIDP-UHFFFAOYSA-N | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, methanol) |

The compound exhibits moderate thermal stability, with decomposition pathways influenced by the TMS group’s electronic effects. Its solid-state properties make it suitable for storage under inert conditions.

Comparison with Related Organosilicon and Naphthyl Compounds

Organosilicon Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| Trimethylsilylacetylene (TMSA) | (CH₃)₃Si–C≡CH | Unsubstituted alkyne; lower molecular weight (98.22 g/mol) |

| This compound | Naphthalene + TMS-ethynyl + methoxy | Enhanced steric hindrance and electronic modulation |

TMSA is a simpler alkynylsilane used as a building block, while the naphthalene derivative offers greater complexity for directed functionalization.

Naphthalene Derivatives

| Compound | Structure | Key Differences |

|---|---|---|

| 2-Ethynyl-6-methoxynaphthalene | Naphthalene + ethynyl + methoxy | Lacks TMS protection; lower molecular weight (216.24 g/mol) |

| This compound | Naphthalene + TMS-ethynyl + methoxy | TMS group enables controlled deprotection |

The TMS group in the title compound prevents premature coupling, making it superior for multi-step syntheses.

属性

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OSi/c1-17-16-8-7-14-11-13(5-6-15(14)12-16)9-10-18(2,3)4/h5-8,11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRBLQJTKYVIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584476 | |

| Record name | [(6-Methoxynaphthalen-2-yl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454431-03-9 | |

| Record name | [(6-Methoxynaphthalen-2-yl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Procedure

Aryl halides (e.g., bromo, iodo) or triflates react with TMSA in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper iodide (CuI), and an amine base (e.g., i-Pr₂NH, TEA).

Example Protocol ():

- Substrate : 2-Bromo-6-methoxynaphthalene or 2-trifluoro-methanesulfonyl (triflate)-6-methoxynaphthalene.

- Reagents :

- TMSA (1.3–1.5 equiv)

- Pd(PPh₃)₄ (1–2 mol%)

- CuI (2–5 mol%)

- Base: i-Pr₂NH or TEA

- Solvent : Anhydrous DMF or toluene.

- Conditions : Stirred under N₂ at 60–80°C for 12–24 h.

- Workup : Quench with H₂O, extract with Et₂O, dry (Na₂SO₄), and purify via silica gel chromatography (hexane:EtOAc = 20:1).

Yield : 85–91% (similar to).

Key Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) | Maximizes turnover |

| Base | i-Pr₂NH | Enhances coupling efficiency |

| Solvent | DMF | Improves solubility |

| Temperature | 60°C | Balances rate and side reactions |

Substrate Synthesis

Preparation of 2-Halo-6-methoxynaphthalene

- Direct Halogenation :

- 6-Methoxynaphthalen-2-ol treated with PBr₃ or I₂/AgOTf yields 2-bromo- or 2-iodo-6-methoxynaphthalene.

- Triflation :

Alternative Routes

Protection/Deprotection Strategy

- Step 1 : Coupling of 2-halo-6-hydroxynaphthalene with TMSA.

- Step 2 : Methylation of the hydroxyl group using CH₃I/K₂CO₃ in acetone.

Analytical Data

- ¹H NMR (CDCl₃): δ 7.82–7.75 (m, 3H, naphthyl-H), 7.45–7.38 (m, 2H), 3.94 (s, 3H, OCH₃), 0.28 (s, 9H, Si(CH₃)₃).

- ¹³C NMR : δ 158.9 (C-O), 134.2–122.1 (naphthyl-C), 104.7 (C≡C), 55.6 (OCH₃), 0.7 (Si(CH₃)₃).

- MS (EI) : m/z 298 [M⁺], 283 [M⁺–CH₃].

Challenges and Solutions

- Regioselectivity : Use of directed ortho-metalation (DoM) ensures precise substitution patterns.

- Homocoupling : Minimized by strict exclusion of O₂ and use of excess TMSA.

化学反应分析

Types of Reactions

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilane group can be replaced with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as room temperature and the use of polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Hydrogenation catalysts like palladium on carbon (Pd/C) are employed under hydrogen gas atmosphere.

Major Products

Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilane group.

Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

Reduction Reactions: Products include alkenes and alkanes.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane is utilized in palladium-catalyzed cross-coupling reactions, particularly in the formation of complex organic molecules. Its trimethylsilyl group enhances the reactivity of the alkyne moiety, facilitating various coupling reactions such as Sonogashira and Suzuki reactions.

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, TEA in DMF | 89 | |

| Suzuki | Pd(OAc)₂/PPh₃ | Moderate | |

| Hartwig Coupling | Pd(dba)₂ and Q-phos | Moderate |

These reactions have been pivotal in synthesizing various naphthalene derivatives and complex polycyclic compounds, which are essential for developing pharmaceuticals and advanced materials.

Medicinal Chemistry

Potential Anticancer Applications

Research indicates that compounds containing naphthalene derivatives exhibit significant biological activity, including anticancer properties. The incorporation of this compound into drug formulations may enhance the efficacy of treatments targeting specific cancers.

Case Study: KRAS G12D Inhibition

A recent study highlights the use of naphthalene derivatives as potential inhibitors for the KRAS G12D mutation associated with pancreatic cancer. The application of this compound in this context could lead to novel therapeutic agents that specifically target this mutation .

Materials Science

Synthesis of Functionalized Polymers

The silane compound has been employed in the synthesis of functionalized polymers. Its ability to act as a coupling agent enhances adhesion properties and compatibility between different materials. This application is particularly relevant in the development of composite materials used in coatings and adhesives.

Table 2: Properties of Polymers Synthesized with this compound

| Property | Measurement Method | Result |

|---|---|---|

| Adhesion Strength | Peel Test | High |

| Thermal Stability | TGA | Decomposes at 300°C |

| Flexibility | Tensile Test | Excellent |

作用机制

The mechanism of action of (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for the formation of carbon-carbon bonds, while the methoxy group can undergo oxidation or substitution reactions. These properties make it a versatile intermediate in organic synthesis .

相似化合物的比较

Tris(6-methoxynaphthalen-2-yl)silane

- Structure : Silicon center bonded to three 6-methoxynaphthalen-2-yl groups.

- Key Differences : Lacks an ethynyl group; instead, three aromatic substituents enhance π-conjugation.

- Synthesis : Prepared via Grignard reaction using 2-bromo-6-methoxynaphthalene and trichlorosilane .

- Applications : Suitable for materials science due to extended aromaticity, contrasting with the target compound’s focus on coupling reactions.

(Azidoethynyl)trimethylsilane

- Structure : Trimethylsilyl-ethynyl group bonded to an azide (–N₃).

- Key Differences: Azide group introduces high reactivity, enabling decomposition to cyanocarbenes for cycloaddition reactions .

- Stability : Short-lived compared to the target compound, which benefits from the methoxynaphthalene’s stabilizing effects.

(4-Bromophenylethynyl)trimethylsilane

- Structure : Bromophenyl substituent instead of methoxynaphthalene.

- Physical Properties : Higher melting point (61–63°C) due to bromine’s polarizability .

- Reactivity : Bromine serves as a leaving group, facilitating Suzuki-Miyaura couplings, whereas the target compound’s methoxy group directs electrophilic substitution.

Triethyl(((2R,6R)-6-isopropoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane

Triisopropyl((6-(methoxymethoxy)-8-boryl-naphthalen-1-yl)ethynyl)silane

- Structure : Boronate ester and methoxymethoxy substituents on naphthalene.

- Functionality : Boron enables cross-coupling (e.g., Suzuki reactions), while the target compound’s methoxy group enhances solubility in polar solvents .

Comparative Data Table

Key Research Findings

- Electronic Effects : The methoxy group in the target compound enhances electron density on the naphthalene ring, favoring electrophilic aromatic substitution over alkyne-based reactions seen in azidoethynyl analogs .

- Steric Considerations : Trimethylsilyl groups in all compounds improve stability and handling, but bulkier substituents (e.g., triisopropyl in ) reduce reactivity in sterically hindered environments .

- Synthetic Versatility : The target compound’s ethynyl group enables diverse transformations, such as hydrosilylation, whereas bromophenylethynyl derivatives prioritize cross-coupling .

生物活性

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane, with the chemical formula CHOSi and CAS number 454431-03-9, is an organosilicon compound that has garnered interest in various fields of research, particularly in medicinal chemistry and material science. This compound is characterized by its unique structural features, including a methoxy group and a trimethylsilane moiety, which contribute to its biological activity and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing naphthalene derivatives have been studied for their potential to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Antimicrobial Properties : The presence of the methoxy group in naphthalene derivatives can enhance their interactions with microbial membranes, leading to increased antimicrobial efficacy.

- Antioxidant Effects : The compound may possess antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress.

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigating the effects of naphthalene derivatives on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Activity :

- Antioxidant Properties :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Trimethylsilyl)-6-methoxynaphthalene | Similar methoxy and silyl groups | Anticancer, Antioxidant |

| 5,7-Dimethoxyindole | Indole structure with methoxy groups | Antimicrobial, Anticancer |

| 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | Heterocyclic structure | Neurological effects |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Sonogashira coupling between 6-methoxy-2-ethynylnaphthalene and trimethylsilyl chloride. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄/CuI), solvent (DMF or THF), and temperature (60–80°C). Propargylation of naphthol derivatives using K₂CO₃ as a base (similar to methods in ) may precede silylation. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize yields by controlling moisture levels, as silane groups are moisture-sensitive .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column (methanol/water gradient) to assess purity. Confirm structure via ¹H/¹³C NMR: expect signals for methoxy (~δ 3.8 ppm), trimethylsilyl (~δ 0.2 ppm), and aromatic protons (δ 6.8–8.2 ppm). Compare retention times and spectral data with reference standards listed in (e.g., MM0152.01 for related naphthalene derivatives). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 297.1 .

Q. What stability considerations are critical during storage and handling?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis of the trimethylsilyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Silane-containing compounds are prone to oxidation; use antioxidants like BHT (0.01% w/w) if necessary. Deactivate glassware with 5% DMDCS in toluene to minimize adsorption () .

Advanced Research Questions

Q. What mechanistic insights govern the silylation of ethynylnaphthalene derivatives?

- Methodology : Investigate the reaction mechanism using DFT calculations to model electron density at the ethynyl carbon. Kinetic studies (variable-time normalization analysis) can differentiate between radical ( ) and polar pathways. Isotopic labeling (e.g., D₂O quenching) may reveal proton transfer steps. Compare with base-catalyzed C–H silylation methods ( ), where t-BuOK activates Si–H bonds via σ-bond metathesis .

Q. How can researchers resolve contradictions in toxicity data for silane-containing aromatics?

- Methodology : Apply risk-of-bias assessment frameworks () to evaluate conflicting studies. For in vivo data, check for dose randomization, control group adequacy, and outcome reporting consistency (Table C-7, ). Use meta-analysis to reconcile discrepancies, weighting studies by initial confidence levels (High/Moderate/Low, ). Cross-validate findings with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What advanced analytical techniques address challenges in detecting byproducts during synthesis?

- Methodology : Employ LC-MS/MS with MRM mode to trace low-abundance impurities (e.g., desilylated byproducts). For non-polar byproducts, use GC-MS with a DB-5MS column. Reference ’s impurity catalog (e.g., MM0153.06 for binaphthalenyl derivatives) to identify likely contaminants. Solid-phase extraction (SPE) with Oasis HLB cartridges () enhances sensitivity for trace analytes .

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

- Methodology : Perform QSPR modeling using descriptors like Hammett σ⁺ (for methoxy groups) and Taft steric parameters (for trimethylsilyl). Train neural networks on datasets from analogous silanes ( ) to predict activation energies for silyl group transfer. Validate models against experimental thermolysis data (e.g., Arrhenius plots from ) .

Data Contradiction & Validation

Q. What protocols ensure reproducibility in cross-laboratory studies of this compound?

- Methodology : Standardize synthetic protocols using ICH Q2(R1) guidelines. Share characterized reference samples (e.g., via ’s MM0152.01) and validate analytical methods through interlaboratory round-robin tests. Address environmental variability (e.g., humidity effects on silylation) by reporting detailed reaction conditions () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。